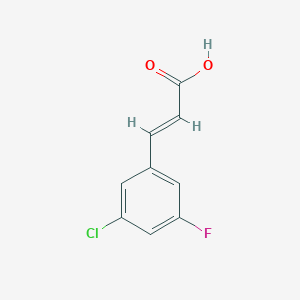
3-Chloro-5-fluorocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluorocinnamic acid typically involves the Heck reaction or Suzuki-Miyaura coupling . These methods allow for the formation of the carbon-carbon double bond in the cinnamic acid structure. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, while the Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Suzuki-Miyaura coupling reactions, optimized for high yield and purity. These processes typically require precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-fluorocinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the double bond or the carboxylic acid group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-Chloro-5-fluorobenzoic acid.
Reduction: Formation of 3-Chloro-5-fluorocinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-fluorocinnamic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules through coupling reactions .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions . In biological systems, its mechanism of action would depend on the specific target and pathway it interacts with, which could include enzyme inhibition or receptor binding .
Comparaison Avec Des Composés Similaires
- 3-Chlorocinnamic acid
- 5-Fluorocinnamic acid
- 3-Bromo-5-fluorocinnamic acid
Comparison: 3-Chloro-5-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence its reactivity and biological activity compared to similar compounds with only one halogen substituent . For example, the presence of both chlorine and fluorine can enhance its electron-withdrawing effects, potentially making it more reactive in certain chemical reactions .
Propriétés
IUPAC Name |
(E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJSHYRAZWUNA-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
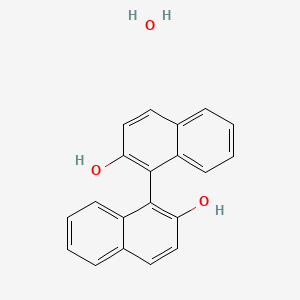
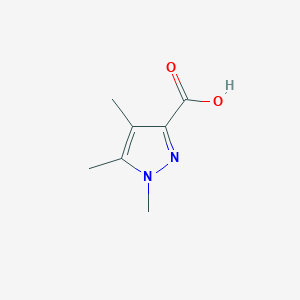
![1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2585835.png)
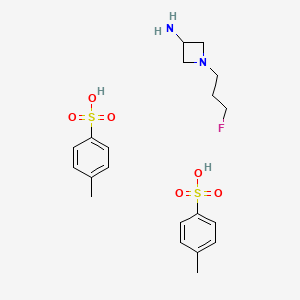
![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)
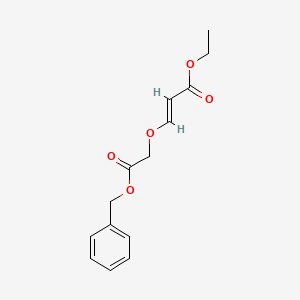
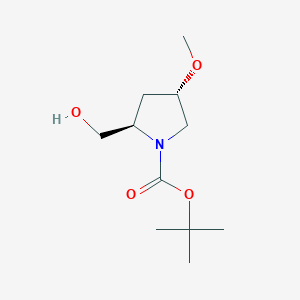
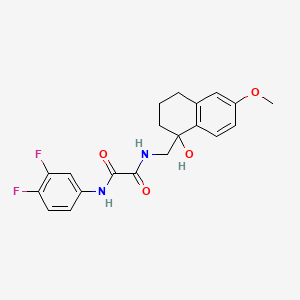
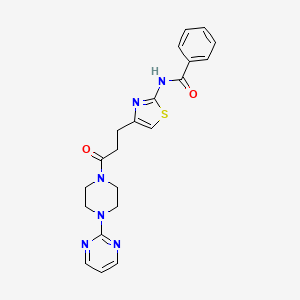
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2585843.png)
![5-Bromo-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2585845.png)
![(2E)-2-{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2585848.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
